molecular formula C9H11BrO B3246508 (4-Bromo-2,3-dimethylphenyl)methanol CAS No. 1785359-83-2

(4-Bromo-2,3-dimethylphenyl)methanol

Cat. No.: B3246508
CAS No.: 1785359-83-2
M. Wt: 215.09 g/mol
InChI Key: CHLLFZGKCZTPIY-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, along with a hydroxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-dimethylphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (4-Bromo-2,3-dimethylphenyl)acetone: Contains a ketone group instead of a hydroxymethyl group.

    (4-Bromo-2,3-dimethylphenyl)amine: Contains an amino group instead of a hydroxymethyl group.

Uniqueness

(4-Bromo-2,3-dimethylphenyl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

(4-bromo-2,3-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLLFZGKCZTPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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